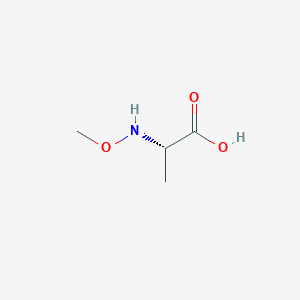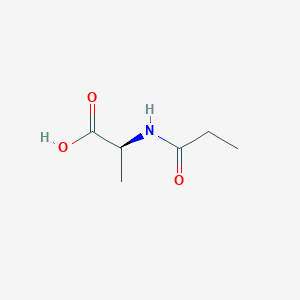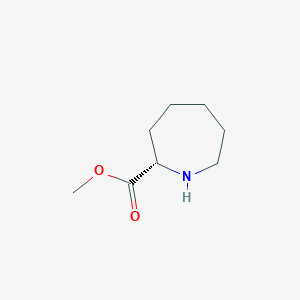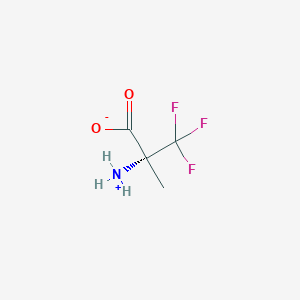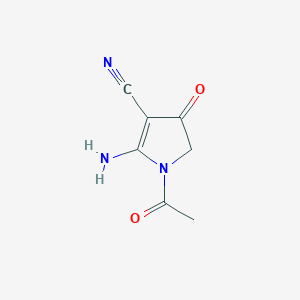
1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom This compound is characterized by the presence of an acetyl group, an amino group, a keto group, and a cyano group attached to the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrrole or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving the introduction of the acetyl, amino, keto, and cyano groups. For example, a common synthetic route involves the acetylation of 5-amino-2H-pyrrole-3-carbonitrile followed by oxidation to introduce the keto group.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carboxylic acid.
Reduction Products: Reduced derivatives, such as 1-acetyl-5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile.
Substitution Products: Substituted derivatives with different functional groups at various positions on the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other pyrrole derivatives, such as indoles and pyrazoles, share structural similarities with 1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile.
Uniqueness: What sets this compound apart is the specific combination of functional groups (acetyl, amino, keto, and cyano) and their positions on the pyrrole ring, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-acetyl-5-amino-3-oxo-2H-pyrrole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOYVYHUXWWGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C(=C1N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)C(=C1N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
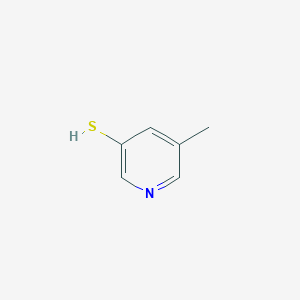
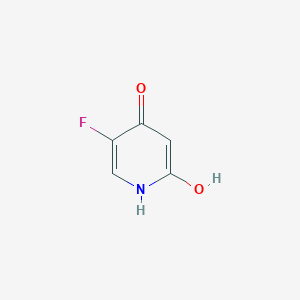
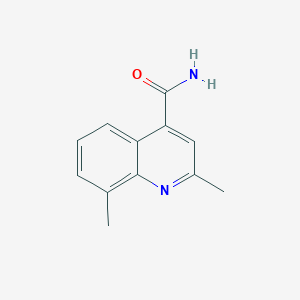
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoate](/img/structure/B7810006.png)
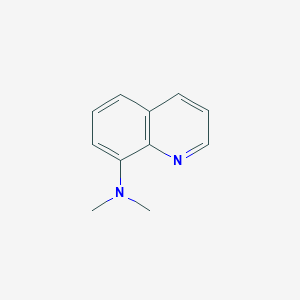
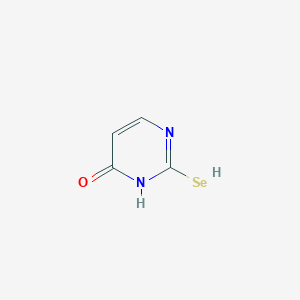
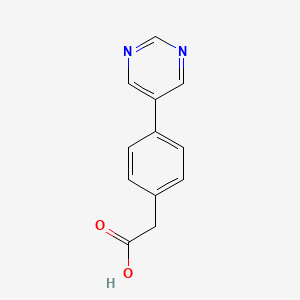
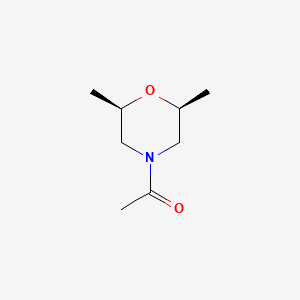
![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)
